molecular formula C9H8N2O B054198 3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile CAS No. 115661-89-7

3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile

Cat. No. B054198
M. Wt: 160.17 g/mol
InChI Key: UXGFQBGYNLINGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile” is a chemical compound . It is a solid at room temperature . The CAS Number is 928118-07-4 .


Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives has been reported in several studies . For instance, a series of these derivatives has been designed and synthesized as 5-HT6 receptor antagonists . Another study describes a mechanochemical parallel synthesis of these derivatives via a one-pot three-component reaction .


Molecular Structure Analysis

The linear formula of “3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile” is C9H8N2O . The molecular weight is 160.18 .


Physical And Chemical Properties Analysis

“3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGFQBGYNLINGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.